N,N,2,3,5,6-hexamethyl-4-nitroaniline
Description
N,N,2,3,5,6-Hexamethyl-4-nitroaniline (referred to as TM-ADMA in ) is a nitroaniline derivative featuring a benzene ring substituted with a nitro group (-NO₂) at the para position and six methyl groups: two on the amine (N,N-dimethyl) and four at the 2,3,5,6-positions of the aromatic ring. This sterically crowded structure hinders rotation of the dimethylamino and aromatic moieties, forcing them into twisted conformations out of the phenyl plane . Such steric effects influence electronic properties, reactivity, and applications in materials science and sensing.
Properties
IUPAC Name |
N,N,2,3,5,6-hexamethyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-7-9(3)12(14(15)16)10(4)8(2)11(7)13(5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEGUVOHYSUEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N(C)C)C)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100316-95-8 | |
| Record name | N,N,2,3,5,6-Hexamethyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
N,N-Dimethyl-4-nitroaniline (Compound A)
- Dipole Moment: Theoretical studies indicate a higher dipole moment compared to the hexamethyl derivative due to unhindered conjugation between the dimethylamino lone pair and the nitro group’s π-system .
- Applications: Used as a reference in nonlinear optical (NLO) studies () and redox mediation ().
N,N,2,3,5,6-Hexamethyl-4-nitroaniline (Compound B)
- Structure : Additional methyl groups at the 2,3,5,6-positions create steric hindrance, reducing conjugation and lowering the dipole moment (0.8–5.4× lower than para-nitroaniline derivatives) .
- Spectroscopic Properties : Twisted geometry alters fluorescence and absorption spectra, as seen in hindered anthryl derivatives ().
Table 1: Dipole Moment and Substituent Effects
| Compound | Substituents | Dipole Moment (Relative) | Key Feature |
|---|---|---|---|
| N,N-Dimethyl-4-nitroaniline | N,N-dimethyl, no ring Me | High | Unhindered conjugation |
| Hexamethyl derivative | N,N,2,3,5,6-hexamethyl | Low | Steric hindrance reduces conjugation |
| 4-Chloro-N-ethyl-2-nitroaniline | Cl, Et substituents | Moderate | Electron-withdrawing Cl alters reactivity |
Chemical Reactivity and Stability
2,3,5,6-Tetrachloro-N-nitroaniline
- Structure : Chlorine substituents at 2,3,5,6-positions and a nitro group.
- Reactivity : Electron-withdrawing Cl groups increase electrophilicity, making it reactive in alkylation and elimination reactions ().
- Stability : Decomposes at 164–165°C, contrasting with the hexamethyl derivative’s likely higher thermal stability due to methyl groups .
Self-Immolative Systems
Optical and Nonlinear Optical (NLO) Properties
- Para-Nitroaniline (pNA) : A standard NLO material with µ = 6.1×10⁻¹⁸ esu. Hexamethyl derivatives exhibit 0.06–0.37× lower µ values due to reduced charge transfer from hindered conjugation .
- N-(4-Nitrophenyl)-(L)-prolinol (NPP): Chiral nitroaniline derivative with optimized crystal packing for second-harmonic generation (SHG). Hexamethyl derivatives lack such chirality but may exhibit unique packing due to steric effects .
Table 2: NLO Properties Comparison
| Compound | Hyperpolarizability (µ) | Key Structural Feature |
|---|---|---|
| p-Nitroaniline (pNA) | 6.1×10⁻¹⁸ esu | Linear conjugation |
| Hexamethyl derivative | 0.06–0.37× pNA | Steric hindrance reduces conjugation |
| NPP | 10× MAP (a dinitroaniline) | Chiral, hydrogen-bonded crystal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
